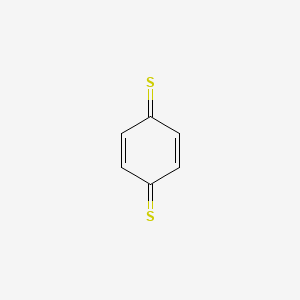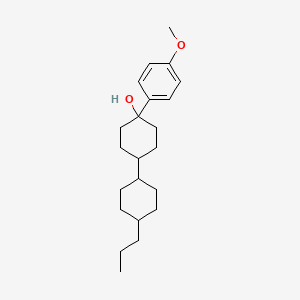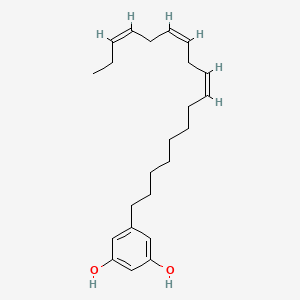
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is a chemical compound with the molecular formula C23H34O2. It is a derivative of 1,3-benzenediol, also known as resorcinol, with a heptadecatrienyl side chain. This compound is characterized by the presence of three conjugated double bonds in the side chain, which are in the Z configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzenediol (resorcinol) as the starting material.
Side Chain Introduction: The heptadecatrienyl side chain is introduced through a series of reactions, including halogenation, coupling, and dehalogenation.
Coupling Reaction: The key step involves the coupling of the halogenated resorcinol with a suitable heptadecatrienyl precursor under specific conditions, such as the use of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
相似化合物的比较
Similar Compounds
1,3-Benzenediol (Resorcinol): The parent compound without the heptadecatrienyl side chain.
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-: Similar compound with different configurations of the side chain.
Uniqueness
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is unique due to the presence of three conjugated double bonds in the Z configuration, which imparts specific chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
83173-23-3 |
|---|---|
分子式 |
C23H34O2 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
5-[(8Z,11Z,14Z)-heptadeca-8,11,14-trienyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,18-20,24-25H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChI 键 |
YPIUYRIMBUVEFO-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


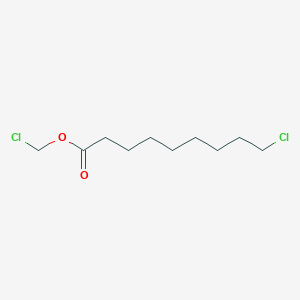

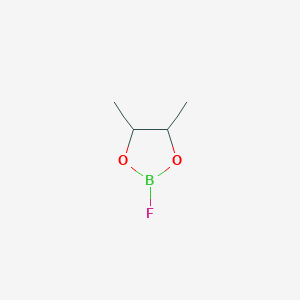
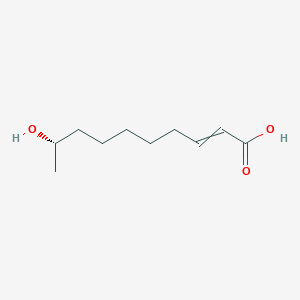

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

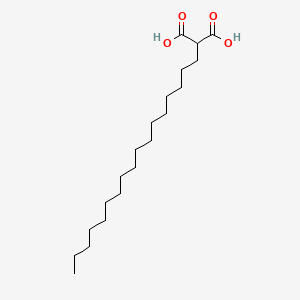
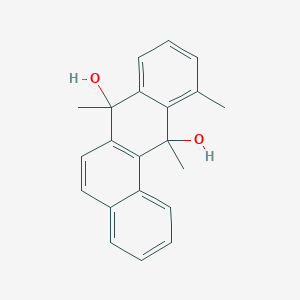
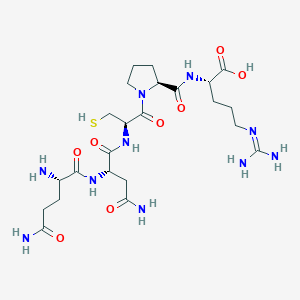

![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
